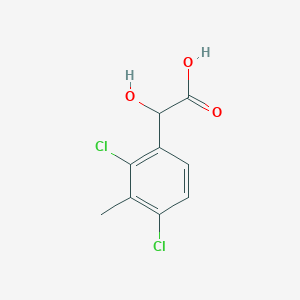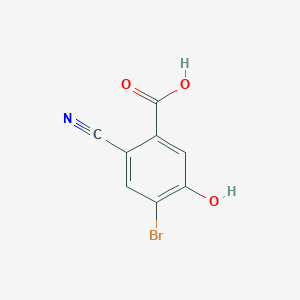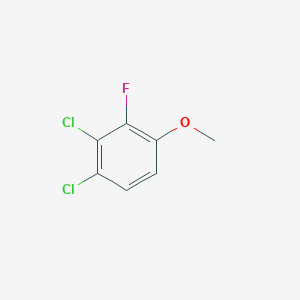
2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt
Vue d'ensemble
Description
2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt is a fine chemical that serves as a useful building block in research and development. It is often used as a reagent and a specialty chemical in various scientific applications. The compound has the chemical formula C₁₃H₁₁ClNO₃S·Na and a molecular weight of 319.74 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt typically involves advanced cross-coupling reactions. One common method is the cross-coupling reaction of vinyl sulfonates under mild reaction conditions. The regioselectivity of the reaction is achieved through the different reactivity of the C-Br and activated C-O bonds .
Industrial Production Methods: In industrial settings, the preparation of sulfonic acid salts often relies on the direct sulfonation of starting aromatics. This method is favored due to its efficiency and the ability to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents : such as potassium permanganate (KMnO₄)
- Reducing agents : such as sodium borohydride (NaBH₄)
- Substitution reagents : such as halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds .
Applications De Recherche Scientifique
2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt has a wide range of scientific research applications, including:
- Chemistry : Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology : Employed in biochemical assays and as a component in the synthesis of bioactive compounds.
- Medicine : Investigated for its potential therapeutic properties and as a precursor in drug development.
- Industry : Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Some compounds similar to 2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt include:
- Phenylsulfonic acid
- Chlorobenzenesulfonic acid
- Aminobenzenesulfonic acid
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Propriétés
IUPAC Name |
sodium;(N-(2-chlorophenyl)anilino)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S.Na/c14-12-8-4-5-9-13(12)15(10-19(16,17)18)11-6-2-1-3-7-11;/h1-9H,10H2,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGLYRCPELNLRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CS(=O)(=O)[O-])C2=CC=CC=C2Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClNNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)

![1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide](/img/structure/B1461133.png)











